(Dimethylhydrazono)acetaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
(Dimethylhydrazono)acetaldehyde can be synthesized through the reaction of glyoxal with dimethylhydrazine. The reaction typically occurs under mild conditions, with the glyoxal reacting with dimethylhydrazine in a solvent such as ethanol or methanol. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or distillation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up by optimizing the reaction conditions and using industrial-grade reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(Dimethylhydrazono)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazone group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted hydrazones .
Scientific Research Applications
(Dimethylhydrazono)acetaldehyde has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of (dimethylhydrazono)acetaldehyde involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence its reactivity and biological activity. Additionally, the compound can undergo nucleophilic addition reactions, leading to the formation of various derivatives. These interactions and reactions are crucial for its applications in different fields .
Comparison with Similar Compounds
Similar Compounds
Glyoxal: The parent compound of (dimethylhydrazono)acetaldehyde, used in various chemical reactions.
Dimethylhydrazine: A precursor used in the synthesis of this compound.
Hydrazones: A class of compounds similar to this compound, with various applications in organic synthesis.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of glyoxal and dimethylhydrazine. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable reagent in organic synthesis and other applications .
Properties
Molecular Formula |
C4H8N2O |
---|---|
Molecular Weight |
100.12 g/mol |
IUPAC Name |
2-(dimethylhydrazinylidene)acetaldehyde |
InChI |
InChI=1S/C4H8N2O/c1-6(2)5-3-4-7/h3-4H,1-2H3 |
InChI Key |
WJYMBVJBSFMDLE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=CC=O |
Origin of Product |
United States |
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